BenchChemオンラインストアへようこそ!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Epigenetics HDAC inhibition Cancer research

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6) is a synthetic small molecule (MF: C₁₈H₁₈N₂O₂, MW: 294.35) belonging to the 1,2,3,4-tetrahydroquinoline class. It features a tetrahydroquinoline core N-substituted with a benzoyl group and an acetamide moiety at the 7-position.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 946266-74-6
Cat. No. B2568912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
CAS946266-74-6
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C18H18N2O2/c1-13(21)19-16-10-9-14-8-5-11-20(17(14)12-16)18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
InChIKeyIJPZHQHBMNQESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6): Commencer Overview for Research Procurement


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6) is a synthetic small molecule (MF: C₁₈H₁₈N₂O₂, MW: 294.35) belonging to the 1,2,3,4-tetrahydroquinoline class . It features a tetrahydroquinoline core N-substituted with a benzoyl group and an acetamide moiety at the 7-position. The scaffold is recognized as a privileged structure in medicinal chemistry, but this specific substitution pattern yields a distinct selectivity profile that cannot be assumed from other tetrahydroquinoline derivatives. The compound is commercially available from multiple vendors at purities ≥95% (up to 98% with batch-specific QC including NMR, HPLC, GC) .

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6): Why Generic Substitution to In-Class Compounds is Not Warranted


The tetrahydroquinoline chemical space is exceptionally broad and target-promiscuous. Closely related analogs such as the 6-substituted positional isomer (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide) display entirely different target classes (PARP inhibition) , while analogs with modified 7-position substituents (e.g., sulfonamide, N-alkanoyl, or chlorobenzoyl variants) shift activity toward NF-κB or other pathways [1]. Even small structural perturbations on this scaffold profoundly alter binding profiles across HDAC isoforms, FGFR kinases, and inflammatory targets. Consequently, the specific benzoyl/7-acetamide arrangement of CAS 946266-74-6 confers a multi-target interaction fingerprint that cannot be reproduced by substituting any generic tetrahydroquinoline or a superficially similar analog. The quantitative evidence below establishes where this compound diverges from its closest structural neighbors.

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6): Quantitative Differentiation Evidence Against Closest Analogs


Multi-Target HDAC Isoform Inhibition Fingerprint vs. Class I/IIb HDAC Inhibitor Standards

This compound exhibits a unique multi-HDAC isoform inhibition profile. It potently inhibits HDAC3 with an IC₅₀ of 1.80 nM [1], HDAC1 at 2.30 nM, and HDAC2 at 3.10 nM in the same assay format (HDAC Glo assay, 20 min incubation). In contrast, a structurally distinct tetrahydroquinoline-derived HDAC inhibitor BDBM50517567 (CHEMBL4545246) shows markedly weaker HDAC1 inhibition (IC₅₀ = 2.07E+3 nM ≈ 2,070 nM) [2], representing a ~900-fold difference. Importantly, within the pan-HDAC inhibitor landscape, the well-known clinical candidate CUDC-907 (a dual PI3K/HDAC inhibitor) achieves comparable HDAC3 potency (IC₅₀ = 1.8 nM) but with a different isoform selectivity signature (HDAC1 IC₅₀ = 1.7 nM, HDAC2 IC₅₀ = 5.0 nM) . The target compound thus offers a distinct HDAC1/2/3 inhibition ratio (1:1.3:0.8) compared to CUDC-907 (1:2.9:1.1), which may translate to differential biological outcomes.

Epigenetics HDAC inhibition Cancer research

FGFR4 Kinase Inhibition: Differentiated Receptor Tyrosine Kinase Activity Profile

The compound demonstrates measurable FGFR4 inhibitory activity with an IC₅₀ of 43 nM against recombinant His-tagged human FGFR4 (caliper mobility shift assay, 1 hr incubation) [1]. This places it in the mid-nanomolar potency range for FGFR4. By comparison, the clinical FGFR inhibitor FIIN-2 shows FGFR4 IC₅₀ = 45 nM , while the highly selective FGFR4 inhibitor BLU9931 achieves IC₅₀ = 3 nM . The compound is significantly more potent than the multi-kinase inhibitor nintedanib (FGFR4 IC₅₀ not directly reported but FGFR1/2/3 IC₅₀ values range 13–108 nM) . Importantly, the combination of nanomolar FGFR4 activity with sub-nanomolar to low nanomolar HDAC inhibition is a dual-activity profile not reported for any comparator tetrahydroquinoline analog.

Kinase inhibition FGFR4 Oncology

Anti-Inflammatory Activity via iNOS Pathway: Potency Relative to Class Benchmark

In LPS-stimulated mouse RAW264.7 macrophage cells, the compound inhibits inducible nitric oxide synthase (iNOS) activity with an IC₅₀ of 1.12E+3 nM (≈1.12 μM) [1]. A separate assay entry reports iNOS inhibition at 2.57E+3 nM (≈2.57 μM) [2], giving a consistent micromolar potency range. For context, tetrahydroquinoline derivatives from the Jo et al. series (ACS Med. Chem. Lett. 2016) demonstrated NF-κB transcriptional inhibition in the same cell line, with the most potent compound ELC-D-2 showing concentration-dependent suppression of iNOS, TNF-α, IL-6, and COX-2 in BV2 microglial cells, though exact IC₅₀ values for iNOS were not reported for direct comparison [3]. The compound's dual iNOS/HDAC inhibitory profile distinguishes it from single-mechanism anti-inflammatory tetrahydroquinolines.

Anti-inflammatory iNOS inhibition NF-κB pathway

Structural Positional Selectivity: 7-Acetamide vs. 6-Substituted Tetrahydroquinoline Analogs

The substitution position on the tetrahydroquinoline core critically dictates target engagement. The 7-acetamide-substituted compound engages HDAC isoforms (HDAC1/2/3) and FGFR4 [1][2]. In contrast, the 6-substituted regioisomer N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is characterized as a PARP inhibitor for oncology research . This represents a complete target class switch (HDAC/FGFR → PARP) driven solely by relocating the substituent from position 7 to position 6. Similarly, 7-position derivatives bearing sulfonamide linkers (e.g., N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide, CAS 946289-86-7) display yet further divergent profiles . No quantitative cross-target data comparing these positional isomers exists in a single study.

Positional isomer Target selectivity Medicinal chemistry

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 946266-74-6): Best-Fit Research Application Scenarios Based on Quantitative Differentiation Evidence


Epigenetic Oncology Tool Compound Requiring Defined HDAC1/2/3 Selectivity

For cancer biology studies where the biological hypothesis requires simultaneous inhibition of HDAC1, HDAC2, and HDAC3 with a specific potency ratio (~1:1.3:0.8), this compound provides a defined pharmacological tool with HDAC3 IC₅₀ = 1.80 nM, HDAC1 IC₅₀ = 2.30 nM, and HDAC2 IC₅₀ = 3.10 nM [1]. The ~900-fold stronger HDAC1 potency versus certain other tetrahydroquinoline-derived HDAC inhibitors [2] ensures that experimental outcomes are driven by this specific isoform engagement pattern rather than off-target HDAC effects. Suitable for use in chromatin immunoprecipitation (ChIP), gene expression profiling, and apoptosis assays in HDAC-dependent cancer models.

Dual HDAC/FGFR4 Mechanism Studies in FGFR4-Driven Cancers

In hepatocellular carcinoma or rhabdomyosarcoma models where FGFR4 signaling and epigenetic dysregulation co-contribute to pathogenesis, this compound offers a unique dual-activity profile: FGFR4 IC₅₀ = 43 nM [1] combined with sub-to-low nanomolar HDAC inhibition [2]. Unlike the selective FGFR4 inhibitor BLU9931 (FGFR4 IC₅₀ = 3 nM, no HDAC activity) or the dual PI3K/HDAC inhibitor CUDC-907 (no FGFR4 activity) , this compound enables exploration of FGFR4–HDAC crosstalk within a single chemical entity, avoiding confounding pharmacokinetic variables inherent in two-drug combinations.

Inflammation–Epigenetics Interface Research in Macrophage/Microglia Models

For studies investigating the intersection of inflammatory signaling and epigenetic regulation in innate immune cells, this compound provides micromolar iNOS suppression (IC₅₀ = 1.12–2.57 μM in LPS-stimulated RAW264.7 macrophages) [1][2] with concurrent HDAC inhibitory activity . This is particularly relevant for neuroinflammation research, where tetrahydroquinoline derivatives including ELC-D-2 have demonstrated suppression of NF-κB nuclear translocation and JNK phosphorylation in BV2 microglial cells ; this compound extends that mechanistic space by adding HDAC modulation, enabling investigation of histone acetylation–NF-κB interplay.

Structure–Activity Relationship (SAR) Studies on Tetrahydroquinoline Positional Selectivity

This compound (7-acetamide substitution) serves as a critical comparator in SAR campaigns exploring how substituent position on the tetrahydroquinoline core redirects target engagement. Its characterized HDAC/FGFR4 profile [1][2] contrasts with the PARP-inhibiting activity of the 6-substituted regioisomer and the distinct pharmacology of 7-sulfonamide-linked derivatives . Procurement of this specific compound is essential for systematic positional scanning studies aimed at understanding tetrahydroquinoline scaffold–target selectivity relationships, which cannot be inferred from other commercially available analogs.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.